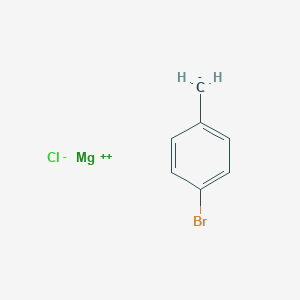
Magnesium;1-bromo-4-methanidylbenzene;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium;1-bromo-4-methanidylbenzene;chloride is a compound that belongs to the class of organomagnesium halides, commonly known as Grignard reagents. These compounds are highly reactive and are widely used in organic synthesis for forming carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a 1-bromo-4-methanidylbenzene moiety and a chloride ion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Magnesium;1-bromo-4-methanidylbenzene;chloride typically involves the reaction of 1-bromo-4-methanidylbenzene with magnesium metal in an anhydrous ether solvent. This reaction is known as the Grignard reaction. The general reaction scheme is as follows:
1-bromo-4-methanidylbenzene+Mg→this compound
The reaction is carried out under anhydrous conditions to prevent the highly reactive Grignard reagent from reacting with water or oxygen .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar procedure but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Magnesium;1-bromo-4-methanidylbenzene;chloride undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can participate in nucleophilic substitution reactions.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.
Halides: Undergoes substitution reactions with alkyl halides.
Catalysts: Often requires catalysts like copper(I) iodide for coupling reactions.
Major Products
Alcohols: Formed from reactions with carbonyl compounds.
Substituted Benzenes: Result from substitution reactions.
Aplicaciones Científicas De Investigación
Magnesium;1-bromo-4-methanidylbenzene;chloride is extensively used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Magnesium;1-bromo-4-methanidylbenzene;chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. This reaction forms new carbon-carbon bonds, which is the basis for its use in organic synthesis. The magnesium atom acts as a Lewis acid, facilitating the reaction by stabilizing the transition state .
Comparación Con Compuestos Similares
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent with similar reactivity.
Methylmagnesium Chloride: Used for similar nucleophilic addition reactions.
Ethylmagnesium Bromide: Commonly used in organic synthesis for forming carbon-carbon bonds.
Uniqueness
Magnesium;1-bromo-4-methanidylbenzene;chloride is unique due to its specific structure, which allows for selective reactions with various electrophiles. Its reactivity can be fine-tuned by modifying the substituents on the benzene ring, making it a versatile reagent in organic synthesis .
Propiedades
Número CAS |
178407-84-6 |
|---|---|
Fórmula molecular |
C7H6BrClMg |
Peso molecular |
229.78 g/mol |
Nombre IUPAC |
magnesium;1-bromo-4-methanidylbenzene;chloride |
InChI |
InChI=1S/C7H6Br.ClH.Mg/c1-6-2-4-7(8)5-3-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |
Clave InChI |
ONTYVXYCIDZYFE-UHFFFAOYSA-M |
SMILES canónico |
[CH2-]C1=CC=C(C=C1)Br.[Mg+2].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


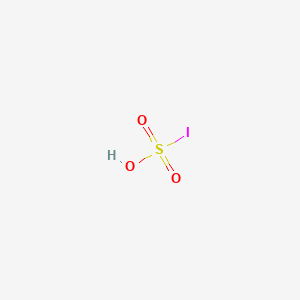
![(5S)-5-{[tert-Butyl(diphenyl)silyl]oxy}hexanal](/img/structure/B14266781.png)
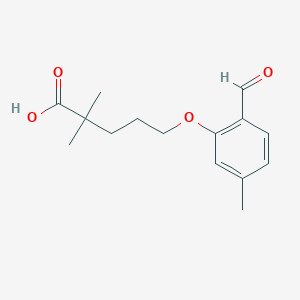

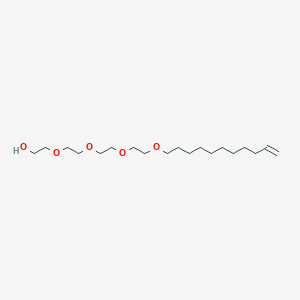
![3-{3-Methoxy-4-[(3-methylbut-2-en-1-yl)oxy]phenyl}prop-2-en-1-ol](/img/structure/B14266798.png)
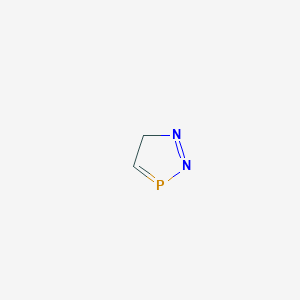
![1-[(7-Bromoheptyl)oxy]-4-nitrobenzene](/img/structure/B14266804.png)
![(3S)-1-[(S)-Benzenesulfinyl]hex-1-en-3-ol](/img/structure/B14266808.png)
![N-(3-bromophenyl)-3H-imidazo[4,5-f]quinazolin-9-amine](/img/structure/B14266815.png)
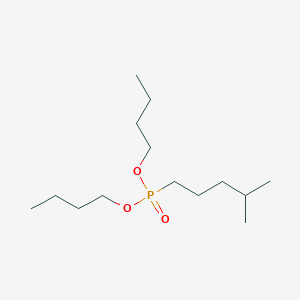
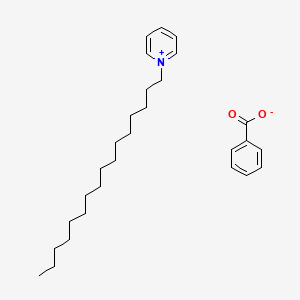
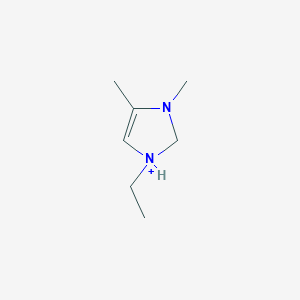
![N-([1,1'-Biphenyl]-4-yl)-4'-methyl-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B14266870.png)
